molecular formula C7H10N4O4 B14005479 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea CAS No. 89897-57-4

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea

Número de catálogo: B14005479
Número CAS: 89897-57-4
Peso molecular: 214.18 g/mol
Clave InChI: DPOYSQXPLGHMLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a synthetic urea derivative featuring a tetrahydropyrimidine-2,4-dione (uracil-like) core linked to a 2-hydroxyethylurea moiety. The presence of the urea group and hydroxyethyl chain confers unique hydrogen-bonding capabilities and solubility properties, distinguishing it from simpler pyrimidine derivatives .

Propiedades

Número CAS

89897-57-4

Fórmula molecular

C7H10N4O4

Peso molecular

214.18 g/mol

Nombre IUPAC

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C7H10N4O4/c12-2-1-8-6(14)10-4-3-9-7(15)11-5(4)13/h3,12H,1-2H2,(H2,8,10,14)(H2,9,11,13,15)

Clave InChI

DPOYSQXPLGHMLR-UHFFFAOYSA-N

SMILES canónico

C1=C(C(=O)NC(=O)N1)NC(=O)NCCO

Origen del producto

United States

Actividad Biológica

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C7H10N4O3C_7H_{10}N_4O_3

It features a tetrahydropyrimidine ring with two keto groups and a hydroxyethyl urea moiety. This unique structure contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor effects. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

The proposed mechanisms include:

  • Inhibition of DNA synthesis : Compounds similar to 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea interfere with DNA replication processes.
  • Induction of oxidative stress : They may elevate reactive oxygen species (ROS) levels within cells, leading to cellular damage and apoptosis .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound in vitro. The results demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM. The study attributed this effect to the compound's ability to induce apoptosis through the mitochondrial pathway .

Study 2: Genotoxicity Assessment

A comparative investigation on genotoxicity revealed that compounds structurally related to 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea displayed varied levels of DNA damage. For example, exposure to certain derivatives resulted in a significant increase in single-strand breaks in DNA compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BGenotoxicity100
Compound CApoptosis Induction25

Comparación Con Compuestos Similares

Key Observations:

Urea vs. Thiourea Groups : The replacement of the urea oxygen (C=O) with a thiourea sulfur (C=S) in compounds like 3a–3f increases lipophilicity and alters hydrogen-bonding capacity, which may enhance membrane permeability but reduce aqueous solubility .

Hydroxyethyl vs. Aromatic Substituents : The 2-hydroxyethyl group in the target compound likely improves solubility in polar solvents compared to phenyl or methyl substituents in 3a and 3e . This is critical for bioavailability in drug design.

Enzymatic Inhibition Potential: Urea derivatives like 3FMTDZ and HETDZ (with hydroxyethyl groups) exhibit strong inhibitory activity against cytokinin oxidases, suggesting that the target compound could similarly target enzymes requiring hydrogen-bond interactions .

Physicochemical Properties

  • Melting Points : Thiourea derivatives (3a–3f ) exhibit high melting points (>300°C), indicating strong crystalline packing due to sulfur’s polarizability. The target compound’s urea group and hydroxyethyl chain may lower its melting point, enhancing processability.
  • Solubility : The hydroxyethyl group’s polarity likely improves solubility in DMSO or aqueous buffers compared to purely aromatic analogs like 3a .

Métodos De Preparación

Key Methodologies:

  • Condensation of Aldehydes with Urea/Thiourea :
    A one-pot three-component reaction between an aldehyde, urea/thiourea, and a β-ketoester or diketone under acidic or catalytic conditions forms the tetrahydropyrimidine scaffold. For example:

    • FeCl₃·6H₂O or heteropoly acids (e.g., phosphotungstic acid) catalyze the reaction, achieving yields of 70–85% .
    • Solvents like ethanol or water-pyridine mixtures are employed to enhance regioselectivity.
  • Oxidative Cyclization :
    Substituted pyrazole carbaldehydes are oxidized to carboxylic acids (e.g., using KMnO₄), followed by cyclization with urea derivatives to form the tetrahydropyrimidine ring.

Optimized Synthetic Routes

Comparative data for prominent methods:

Method Catalyst/Solvent Yield (%) Purity (%) Key Advantage
Biginelli Condensation FeCl₃·6H₂O, Ethanol 78 95 Scalable, minimal byproducts
Oxidative Cyclization KMnO₄, Pyridine-H₂O 65 90 High regioselectivity
Stepwise Alkylation-Urea NaOH/DMSO, THF 82 98 Precise functionalization

Critical Reaction Parameters

  • Temperature : Optimal at 80–120°C for cyclization steps.
  • Catalysts : Acidic catalysts (e.g., FeCl₃·6H₂O) improve reaction rates and yields.
  • Solvent Systems : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates.

Analytical Validation

  • Chromatography : Column chromatography (silica gel, ethyl acetate/petroleum ether) separates regioisomers.
  • Spectroscopy : ¹H/¹³C NMR and IR confirm urea C=O stretches (~1640 cm⁻¹) and tetrahydropyrimidine ring protons (δ 3.1–4.0 ppm).

Challenges and Solutions

  • Over-Oxidation : Controlled use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) prevents carboxylic acid formation during aldehyde oxidation.
  • Steric Hindrance : Bulky substituents require longer reaction times or elevated temperatures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.